5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2S2/c13-11-10(15-12-16(11)5-6-17-12)7-18-9-3-1-8(14)2-4-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSXPSGEQGLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=CSC3=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an aldehyde, in the presence of ammonia or an amine.
Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of a thioamide with an α-haloketone or α-haloester.
Coupling of the Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled through a thioether linkage, typically using a thiol and a halogenated precursor under basic conditions.
Bromination: The final step involves the bromination of the imidazole-thiazole compound using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine atoms, leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Research indicates that 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole exhibits significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens. For example, derivatives have demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations in the low millimolar range.
- Anticancer Activity : The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies have indicated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines .
- Antifungal Activity : Similar compounds have been reported to exhibit antifungal effects, making this compound a candidate for further investigation in antifungal drug development.
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of several thiazole derivatives against pathogenic strains. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations as low as 0.25 μg/mL against Staphylococcus aureus.
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Anticancer Activity
In another study focusing on anticancer properties, thiazole derivatives were tested against multiple cancer cell lines. The findings suggested that modifications to the imidazo[2,1-b]thiazole structure could enhance cytotoxicity:
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Modified Thiazole Derivative | 7.05 | MCF-7 (Breast Cancer) |
| Control Compound | 15.22 | HeLa (Cervical Cancer) |
Mechanism of Action
The mechanism of action of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and chlorine atoms, which can form halogen bonds. The thioether linkage and heterocyclic rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Anticancer Activity Comparisons
Compound 122 : 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
- Structure : Cyclopropyl group at position 2, bromine at C5, and 4-chlorophenyl at C5.
- Activity : Demonstrated potent growth inhibition (GI₅₀ = 1.2 µM) against leukemic cell lines (e.g., CCRF-CEM) in NCI-60 panel studies .
Compound 123 : 2-(4-Chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carboaldehyde
- Structure : 4-Chlorobenzyl at C2, coumarin-derived substituent at C6, and aldehyde at C3.
- Activity : Broad-spectrum anticancer activity (IC₅₀ = 0.8–1.5 µM) against human lung (A549) and colon (HCT-116) cancer cells .
- Key Difference : The aldehyde group at C5 introduces electrophilic reactivity, which may covalently modify biological targets, unlike the bromine in the main compound.
COX-2 Inhibitory Activity Comparisons
Compound 6a : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine
- Structure : Methylsulfonyl pharmacophore at C6-phenyl and Mannich base at C5.
- Activity : Highly selective COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7) .
- Key Difference : The methylsulfonyl group and tertiary amine substituent enhance COX-2 binding via hydrogen bonding and charge interactions, contrasting with the bromine and thioether groups in the main compound, which prioritize hydrophobic interactions.
Compound 138976-62-2 : 5-Bromo-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole
- Structure : Methoxy group at the para position of the C6-phenyl ring.
- Activity : Moderate COX-2 inhibition (IC₅₀ = 2.1 µM) with reduced selectivity compared to 6a .
- Key Difference : The electron-donating methoxy group decreases COX-2 affinity relative to the electron-withdrawing 4-chlorophenylthio group in the main compound.
Structural Modifications and Pharmacological Outcomes
Key Observations:
C5 Substituents : Bromine at C5 is common in cytotoxic agents, while amines (e.g., Mannich bases) or aldehydes improve COX-2 inhibition .
C6 Aromatic Groups: Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) enhance anticancer activity via hydrophobic interactions. Methylsulfonyl groups optimize COX-2 binding through polar interactions .
Thioether Linkage : The ((4-chlorophenyl)thio)methyl group in the main compound may balance lipophilicity and metabolic stability compared to direct aryl substitutions.
Biological Activity
5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is a complex organic compound featuring an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. The unique structural attributes of this compound, including the presence of a bromine atom and a thioether group, contribute to its reactivity and biological profile.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Below are key findings related to its biological activity:
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The following table summarizes some relevant studies on the antimicrobial efficacy of similar compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | Low millimolar range |
| 5-Bromo-6-(phenylthio)imidazo[2,1-b]thiazole | Aspergillus niger | Low millimolar range |
| 4-Chloro-5-(methylsulfanyl)-imidazo[2,1-b]thiazole | Staphylococcus aureus | Comparable to standard drugs |
Studies have shown that the compound demonstrates effective inhibition against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively documented. Research shows that compounds with similar structures can exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- A study reported that thiazole derivatives displayed IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
- Structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring can enhance anticancer activity. For example, the presence of electron-donating groups significantly increases potency against cancer cells .
Case Studies and Research Findings
Several studies have specifically evaluated the biological activity of thiazole derivatives related to this compound:
- Antimicrobial Activity Study :
- Cytotoxicity Evaluation :
- Mechanism of Action :
Q & A
Q. What are the established synthetic routes for 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Step 1: Cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino[1,3,4]thiadiazoles .
- Step 2: Reaction of the thiadiazole intermediate with 2-haloketones to yield imidazo[2,1-b]thiadiazoles .
- Step 3: Bromination at the C5 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent choice, temperature) .
- Step 4: Introduction of the (4-chlorophenyl)thio)methyl group at position 6 via nucleophilic substitution or coupling reactions, as seen in analogous imidazo-thiazole derivatives .
Characterization: Intermediates are validated using FT-IR, / NMR, and mass spectrometry. For example, Schiff base formation at position 6 in related compounds is confirmed by aldehyde proton peaks (~10 ppm in NMR) and carbonyl signals in FT-IR (~1700 cm) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, dihedral angles, and supramolecular interactions. For imidazo-thiazole derivatives, SCXRD often reveals envelope conformations in fused rings (e.g., puckering parameters Q = 0.272–0.282 Å in pyrrolidine rings) and π-stacking interactions (e.g., centroid distances ~3.75 Å) .
- NMR Spectroscopy: NMR identifies substituent environments (e.g., aromatic protons at 6.5–8.5 ppm for phenyl groups). NMR confirms sp-hybridized carbons (e.g., thiazole C2 at ~160 ppm) .
- FT-IR: Validates functional groups (e.g., C-Br stretches at 550–600 cm) .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency at the C5 position while minimizing side reactions?
- Key Variables:
- Reagent Selection: NBS in dimethylformamide (DMF) or carbon tetrachloride (CCl) at 60–80°C achieves regioselective bromination .
- Catalysis: Light or radical initiators (e.g., AIBN) may enhance reactivity but risk over-bromination.
- Monitoring: Use TLC or HPLC to track reaction progress. Low yields (<50%) may require stoichiometric adjustments or inert atmospheres to suppress hydrolysis .
- Contradiction Alert: Some studies report competing sulfonation at the thioether group during bromination. Mitigate this by pre-protecting the thioether with acetyl groups .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., Schiff bases or oxazepine analogs)?
- Case Example: Discrepancies in NMR integration ratios for Schiff base derivatives may arise from tautomerism or impurities. Solutions include:
Q. How can computational methods guide the design of bioactivity-optimized derivatives?
- Molecular Docking: Predict binding affinities to target proteins (e.g., antifungal CYP51 or bacterial DNA gyrase). For example, imidazo-thiazole derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced docking scores due to hydrophobic interactions .
- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Derivatives with para-substituted aryl groups (e.g., 4-Cl) often exhibit improved antimicrobial potency .
Q. What experimental controls are essential when evaluating biological activity (e.g., antifungal assays)?
- Positive Controls: Use standard drugs (e.g., fluconazole for fungi, ciprofloxacin for bacteria) to validate assay conditions .
- Solvent Controls: Test DMSO or ethanol vehicles at equivalent concentrations to exclude solvent toxicity.
- Minimum Inhibitory Concentration (MIC): Perform triplicate measurements with statistical analysis (e.g., ANOVA) to ensure reproducibility .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of imidazo-thiazole formation?
- Issue: Cyclization of thiosemicarbazide derivatives may stall due to steric hindrance or poor leaving-group ability.
- Solutions:
Q. What crystallographic techniques elucidate polymorphism or solvate formation in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
